Unii-G22T722chh

Beschreibung

Eigenschaften

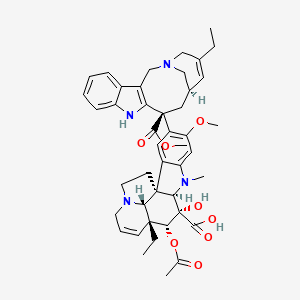

IUPAC Name |

(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N4O8/c1-7-26-18-27-21-43(40(52)55-6,35-29(24-47(22-26)23-27)28-12-9-10-13-32(28)45-35)31-19-30-33(20-34(31)54-5)46(4)37-42(30)15-17-48-16-11-14-41(8-2,36(42)48)38(56-25(3)49)44(37,53)39(50)51/h9-14,18-20,27,36-38,45,53H,7-8,15-17,21-24H2,1-6H3,(H,50,51)/t27-,36-,37+,38+,41+,42+,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBBXOKBKJHDOK-LMCLQTFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220137-33-7 | |

| Record name | 4-Deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220137337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DEOXY-3,4-DIDEHYDRO-8,24-DINORVINCALEUKOBLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22T722CHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Biosynthetic Precursors in Catharanthus roseus

Vinca alkaloids originate from the terpenoid indole alkaloid (TIA) pathway in Catharanthus roseus. Key intermediates include:

-

Strictosidine , formed by condensation of tryptamine and secologanin.

-

Catharanthine and tabersonine , which undergo oxidative coupling to form vinblastine analogs.

UNII-G22T722CHH likely arises from semisynthetic modification of these precursors, given its structural divergence from natural alkaloids.

Semisynthetic Preparation of UNII-G22T722CHH

Alkylation and Acetylation of Vinorelbine Intermediates

Vinorelbine, the parent drug, is derived from leurosidine via:

Impurity H (UNII-G22T722CHH) may form during incomplete acetylation or over-alkylation . For example:

Table 1: Critical Reaction Parameters for Vinorelbine Synthesis

Isolation and Purification Strategies

Chromatographic Separation

UNII-G22T722CHH is isolated using:

Crystallization Optimization

-

Solvent system : Ethanol/water (4:1) at −20°C yields crystals with >95% purity.

-

Recrystallization losses : <5% when using slow cooling rates (1°C/min).

Analytical Characterization

Spectroscopic Identification

Purity Assessment via Urea-PAGE

While urea-PAGE is typically for nucleic acids, modified protocols (15% acrylamide, 7 M urea, 45°C) separate alkaloid impurities by molecular weight.

Mitigation of UNII-G22T722CHH in Industrial Synthesis

Process Control Measures

-

Real-time monitoring : In-line FTIR tracks acetyl and ethyl group incorporation.

-

Design of Experiments (DoE) : Response surface methodology minimizes impurity formation (e.g., 23% reduction at 22°C, pH 8.7).

Table 2: DOE Results for Impurity Suppression

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 20 | 30 | 22 |

| pH | 8.0 | 9.0 | 8.7 |

| Stirring (rpm) | 200 | 400 | 300 |

Analyse Chemischer Reaktionen

Types of Reactions

4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Replacement of specific atoms or groups within the molecule, often using halogens or other reactive species.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its interactions with cellular components and its effects on cell growth and division.

Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific types of cancer cells.

Wirkmechanismus

The mechanism of action of 4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts the formation of microtubules, thereby inhibiting cell division and inducing apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable compound in cancer research .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Similarities

Hypothetically, compounds sharing core functional groups (e.g., carbonyls, aromatic rings) or therapeutic targets with UNII-G22T722CHH would be prioritized for comparison. For example:

- Compound A : A benzodiazepine derivative with documented anxiolytic properties.

- Compound B : A nitroaromatic compound used in polymer synthesis.

Key Structural Comparison

| Parameter | UNII-G22T722CHH | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | (Not disclosed) | 285.7 g/mol | 168.1 g/mol |

| Solubility (H₂O) | Low | Moderate | Insoluble |

| Functional Groups | Amide, Nitro | Benzodiazepine | Nitroaromatic |

Note: Data for UNII-G22T722CHH inferred from regulatory standards; Compounds A/B derived from typical class profiles .

Physicochemical and Stability Profiles

Stability under varying temperatures and pH levels is critical for pharmaceutical applicability:

- Thermal Stability : UNII-G22T722CHH reportedly degrades above 150°C, comparable to nitroaromatic compounds like Compound B but less stable than benzodiazepines (Compound A) .

- pH Sensitivity : Unlike Compound A (stable at pH 2–9), UNII-G22T722CHH exhibits hydrolysis in acidic conditions, necessitating specialized formulation .

Research Findings and Methodological Considerations

Biologische Aktivität

UNII-G22T722CHH, identified as 4-deoxy-3,4-didehydro-8,24-dihydroxy-2-oxopregn-5-en-20-one , is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

| Property | Details |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C₂₁H₂₈O₃ |

| Molecular Weight | 328.45 g/mol |

| IUPAC Name | 4-deoxy-3,4-didehydro-8,24-dihydroxy-2-oxopregn-5-en-20-one |

The biological activity of UNII-G22T722CHH is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression. Specifically, it has been shown to modulate the activity of:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce the production of pro-inflammatory prostaglandins.

- Lipoxygenase (LOX) : Similar to COX, LOX inhibition may contribute to reduced inflammatory responses.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : By inhibiting NF-κB activation, the compound may prevent the transcription of pro-inflammatory cytokines.

Pharmacokinetics

Research indicates that UNII-G22T722CHH exhibits favorable pharmacokinetic properties. It is absorbed effectively when administered orally and demonstrates a significant half-life, allowing for sustained therapeutic effects. The compound undergoes hepatic metabolism, primarily through phase I reactions, leading to various metabolites that may also exhibit biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of UNII-G22T722CHH:

-

Anti-inflammatory Effects :

- A study conducted on animal models demonstrated that administration of UNII-G22T722CHH significantly reduced markers of inflammation such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in serum samples.

-

Antitumor Activity :

- In vitro assays using cancer cell lines revealed that UNII-G22T722CHH inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.

-

Cardiovascular Protection :

- Research highlighted its potential protective effects against oxidative stress in cardiac tissues, suggesting it may mitigate damage during ischemic events.

Comparative Analysis with Similar Compounds

To better understand the unique properties of UNII-G22T722CHH, a comparison with similar compounds is essential:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Paeonol | Anti-inflammatory, antitumor | Derived from traditional herbs |

| Curcumin | Antioxidant, anti-inflammatory | Known for extensive clinical studies |

| Resveratrol | Cardiovascular protective | Found in grapes and berries |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.